![molecular formula C17H21NO7S2 B2698331 methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034365-46-1](/img/structure/B2698331.png)
methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate
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Description
Methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C17H21NO7S2 and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Analysis
- A study by El‐Barbary and Lawesson (1981) explored simple routes to phosphorins from benzoic acids and their derivatives, indicating methodologies that could be relevant for synthesizing or modifying compounds like methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate (El‐Barbary & Lawesson, 1981).
- Li, Kang, and Wu (2000) developed a method for the determination of antiseptics and sunscreen agents in cosmetic products by reversed-phase high-performance liquid chromatography, which might be applicable for analyzing similar compounds (Li, Kang, & Wu, 2000).
Potential Applications in Materials Science
- Lin et al. (2016) described the preparation of high temperature, flame-retardant, and transparent epoxy thermosets from an acetovanillone-based hydroxyl poly(ether sulfone), indicating a potential area of application for similar compounds in creating advanced material properties (Lin, Chou, Shiao, & Wang, 2016).
properties
IUPAC Name |
methyl 3-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO7S2/c1-23-13-6-5-12(17(20)24-2)10-16(13)27(21,22)18-11-14(25-8-7-19)15-4-3-9-26-15/h3-6,9-10,14,18-19H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWHGLQEVCLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate |
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